(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGVLYFORFKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the chlorination of thiophene followed by the introduction of the pyrrolidin-1-yl group through nucleophilic substitution. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and functional materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three analogues with variations in substituents and core scaffolds:
Key Structural Differences:
- Electron Effects : The target’s phenylsulfonyl group is strongly electron-withdrawing, contrasting with the methylsulfanyl group in ’s compound, which is electron-donating. This affects reactivity in nucleophilic/electrophilic interactions .
- Polarity : The target’s sulfonyl group increases polarity, likely improving aqueous solubility over analogues with methylsulfanyl or hydrocarbon substituents .
Physicochemical and Pharmacological Properties
- Solubility : The target’s sulfonyl group improves solubility in polar solvents (e.g., DMSO, water) compared to ’s methylsulfanyl analogue, which is more lipophilic .
- Acidity : ’s compound has a pKa of -1.34, indicating strong acidity at the sulfanyl group. The target’s phenylsulfonyl group may further lower pKa, enhancing hydrogen-bond acceptor capacity .
- Thermal Stability: ’s compound exhibits a high melting point (223–226°C), likely due to aromatic stacking. The target’s non-aromatic pyrrolidine may reduce thermal stability .
Biological Activity
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, identified by its CAS number 1448078-82-7, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₄ClN₁O₃S₂
- Molecular Weight: 355.9 g/mol
- Chemical Structure: The compound features a chlorinated thiophene ring and a pyrrolidinyl moiety attached to a phenylsulfonyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections.
Anticancer Properties
Preliminary studies indicate that this compound may act as an anticancer agent. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors involved in critical biochemical pathways. This interaction likely leads to the modulation of cellular processes associated with growth and proliferation.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Study 3 | Mechanistic study | Identified interactions with specific cell signaling pathways that regulate apoptosis. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| (5-Chlorothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone | Antimicrobial | Similar structure but different activity profile. |
| (5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | Anticancer | Shows promise in targeting different cancer types. |
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Detailed mechanistic studies to identify specific molecular targets.
- In vivo studies to evaluate therapeutic efficacy and safety.
- Exploration of structural analogs to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
